molecular formula C19H15N3O5S2 B2951031 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 329905-27-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2951031
CAS No.: 329905-27-3
M. Wt: 429.47
InChI Key: XVLXBLLBCNMLDF-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a benzothiazole moiety, with additional functional groups that contribute to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling with Benzamide: The benzothiazole derivative is then coupled with a benzamide precursor through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions, typically using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(benzothiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXBLLBCNMLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331860
Record name 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329905-27-3
Record name 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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